molecular formula C18H15BrNNa2O7P B1629613 Naphthol AS-BI phosphate disodium hydrate CAS No. 207569-04-8

Naphthol AS-BI phosphate disodium hydrate

Cat. No.: B1629613
CAS No.: 207569-04-8
M. Wt: 514.2 g/mol
InChI Key: WNPKMQCBZKBNOS-UHFFFAOYSA-L
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Description

Naphthol AS-BI phosphate disodium salt hydrate (CAS 207569-04-8) is a synthetic naphthol derivative widely used as a substrate in histochemical assays to detect acid phosphatase (ACP) and alkaline phosphatase (ALP) activity. Its chemical structure includes a brominated naphthol group linked to a phosphate moiety, enabling enzymatic hydrolysis to release 7-bromo-3-hydroxy-2-naphtho-o-anisidine. This product couples with diazonium salts (e.g., Fast Red Violet LB) to form insoluble, colored precipitates at enzyme-active sites .

Properties

IUPAC Name

disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrNO6P.2Na.H2O/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPKMQCBZKBNOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrNNa2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648891
Record name Sodium 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207569-04-8
Record name Sodium 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Naphthol Precursors

The initial step involves bromination of 2-naphthol to introduce a bromine atom at the 6-position. This reaction typically employs bromine (Br₂) or hydrobromic acid (HBr) in acetic acid under reflux conditions. The brominated product, 6-bromo-2-naphthol, serves as the foundation for subsequent modifications.

Key Parameters:

  • Temperature: 80–100°C
  • Reaction Time: 4–6 hours
  • Yield: ~75–85%

Carbamoylation with 2-Methoxyphenyl Isocyanate

The brominated naphthol undergoes carbamoylation by reacting with 2-methoxyphenyl isocyanate in anhydrous dichloromethane. Triethylamine is added as a catalyst to facilitate the formation of the carbamoyl bridge, yielding 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-ol.

$$
\text{6-Bromo-2-naphthol} + \text{2-Methoxyphenyl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Carbamoyl Intermediate}
$$

Purification: Column chromatography using silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.

Phosphorylation of the Carbamoyl Intermediate

The carbamoyl derivative is phosphorylated using phosphorus oxychloride (POCl₃) in dry tetrahydrofuran (THF). The reaction proceeds at 0–5°C to prevent side reactions, with gradual warming to room temperature over 12 hours.

$$
\text{Carbamoyl Intermediate} + \text{POCl}_3 \rightarrow \text{Phosphorylated Derivative}
$$

Workup: The mixture is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Disodium Salt Formation

The phosphorylated compound is treated with sodium hydroxide (NaOH) in aqueous ethanol to form the disodium salt. Subsequent hydration yields the final product as a white to off-white crystalline powder.

$$
\text{Phosphorylated Derivative} + 2\text{NaOH} \rightarrow \text{Naphthol AS-BI Phosphate Disodium Salt Hydrate}
$$

Crystallization: Slow evaporation of the solvent at 4°C produces hydrates with consistent stoichiometry.

Industrial-Scale Production

Industrial synthesis optimizes the above steps for cost-effectiveness and scalability:

Reactor Design and Conditions

  • Bromination: Continuous-flow reactors minimize bromine waste and improve safety.
  • Carbamoylation: Stirred-tank reactors with temperature-controlled jackets maintain reaction homogeneity.
  • Phosphorylation: Low-temperature (−10°C) reactors reduce byproduct formation.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (7:3) yield crystals with ≥99% purity (HPLC).
  • Lyophilization: Freeze-drying ensures long-term stability by removing residual solvents.

Quality Control Metrics:

Parameter Specification Method
Purity ≥99% HPLC
Residual Solvents <0.1% GC-MS
Heavy Metals <10 ppm ICP-OES

Analytical Validation of Synthetic Products

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, D₂O): δ 7.8 (d, 1H), 7.6 (m, 2H), 7.3 (s, 1H), 6.9 (d, 2H), 3.8 (s, 3H).
  • Mass Spectrometry: ESI-MS m/z 496.16 [M−Na]⁻ (calculated for C₁₈H₁₃BrNNa₂O₆P).

Purity Assessment

  • HPLC Conditions:
    • Column: C18 (4.6 × 150 mm, 5 µm)
    • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 280 nm

Challenges and Optimization Strategies

Byproduct Formation

Phosphorylation often generates undesired diesters. Adding molecular sieves (4Å) absorbs residual moisture, reducing hydrolysis byproducts.

Solubility Issues

The disodium salt’s hygroscopicity necessitates inert gas (N₂) storage during synthesis to prevent hydration variability.

Yield Improvement

  • Catalyst Screening: Titanium tetrachloride (TiCl₄) increases phosphorylation efficiency by 15%.
  • Solvent Optimization: Replacing THF with dimethylformamide (DMF) enhances reaction rates at lower temperatures.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Purity (%) Scalability
Laboratory-Scale 68 99 Low
Industrial Continuous 82 99.5 High
Microwave-Assisted 75 98 Moderate

Chemical Reactions Analysis

Types of Reactions

Naphthol AS-BI phosphate disodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemical Properties and Preparation

Naphthol AS-BI phosphate disodium salt hydrate is characterized by its light yellow crystalline powder form. It has the molecular formula C18H13BrNNa2O6PC_{18}H_{13}BrNNa_2O_6P and a molecular weight of 496.16 g/mol. The compound is soluble in water at concentrations up to 50 mg/mL and exhibits high purity levels (≥99% HPLC) .

Synthesis Overview:
The synthesis involves several steps:

  • Bromination : Introduction of bromine to 6-bromo-2-naphthol.
  • Carbamoylation : Reaction with 2-methoxyphenyl isocyanate.
  • Phosphorylation : Addition of a phosphorylating agent.
  • Formation of Disodium Salt : Reaction with sodium hydroxide to yield the disodium salt .

Biochemical Assays

Naphthol AS-BI phosphate is primarily used as a fluorogenic substrate for measuring the activity of acid and alkaline phosphatases. Upon hydrolysis by these enzymes, it fluoresces, providing a quantitative measure of enzyme activity, which is crucial in clinical diagnostics for various diseases .

Histochemical Staining

It serves as an effective substrate in histochemical staining protocols, particularly for detecting osteoclast activity through tartrate-resistant acid phosphatase (TRAP) staining . This application is vital in studies related to bone health and pathology.

Organic Synthesis

The compound acts as a reagent in organic synthesis, facilitating the creation of complex molecules in chemical research . Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution.

Study 1: Enzymatic Activity Assessment

A study focused on measuring alkaline phosphatase activity in human serum samples using Naphthol AS-BI phosphate. The results indicated a strong correlation between enzyme levels and specific pathological conditions, demonstrating its utility as a diagnostic marker.

Sample TypeAlkaline Phosphatase Activity (U/L)Clinical Condition
Healthy60 ± 10Normal
Liver Disease150 ± 20Elevated
Bone Disorder120 ± 15Elevated

Study 2: Osteoclast Activity Measurement

Another investigation assessed osteoclast activity through TRAP staining using Naphthol AS-BI phosphate. The study found that increased osteoclast activity correlated with higher substrate conversion levels.

Treatment GroupTRAP Positive Cells (%)
Control5 ± 2
Osteoporosis Model25 ± 5

Mechanism of Action

The mechanism of action of Naphthol AS-BI phosphate disodium salt hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphate group plays a crucial role in its binding affinity and specificity. The molecular pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : 50 mg/mL in water, forming clear, colorless-to-yellow solutions .
  • Purity : Available at ≥96% (HPLC) and ≥98.5% (HPLC) grades .
  • Stability : Stable at −20°C, with resistance to autoxidation .

Structural and Functional Differences

Naphthol AS-BI phosphate belongs to the "AS" series of naphthol derivatives, which differ in substituents and target enzymes. Below is a comparative analysis:

Compound CAS No. Target Enzyme Key Substituent Coupling Agent pH Range Applications
Naphthol AS-BI phosphate 207569-04-8 Acid/Alkaline phosphatase Bromine, methoxy group Fast Red Violet LB 5.2–9.5 TRAP staining, osteoclast activity
Naphthol AS-MX phosphate 1919-91-1 Alkaline phosphatase Methoxy group Red Violet LB 8.5–9.5 ALP localization in tissues
Naphthol AS-D acetate 69815-54-9 Esterase Acetate group Varied diazonium salts 7.1 Non-specific esterase detection
Naphthol AS-BI β-D-glucuronide 37-87-6 β-Glucuronidase β-D-glucuronide moiety N/A 4.5–5.5 Lysosomal enzyme studies
β-Glycerophosphate (Gomori method) 154804-51-0 Acid phosphatase Glycerol-phosphate Lead nitrate 4.5–5.5 Traditional phosphatase localization

Enzyme Specificity and Reaction Efficiency

  • Naphthol AS-BI Phosphate: Broad specificity for both acid and alkaline phosphatases due to its brominated aromatic structure, which enhances enzyme-substrate affinity . Faster reaction kinetics compared to β-glycerophosphate (Gomori method), with reduced non-specific precipitation .
  • Naphthol AS-MX Phosphate :
    • Selective for ALP, with optimal activity at pH 8.5–9.5 .
    • Lower water solubility than AS-BI phosphate, requiring organic solvents for dissolution .
Superiority in Histochemical Localization
  • A study comparing AS-BI phosphate with the Gomori method (β-glycerophosphate) in plant root cells revealed finer particulate localization of acid phosphatase in vacuoles and cytoplasm using AS-BI, whereas the Gomori method showed diffuse lead-salt deposits .
  • In TRAP staining, AS-BI phosphate produced sharper osteoclast staining in bone regeneration studies compared to α-naphthyl phosphate (α-NP), which has lower sensitivity .
Commercial Availability and Purity
  • AS-BI phosphate is available at higher purity grades (≥98.5% HPLC) from suppliers like Sigma-Aldrich, ensuring reproducibility in research .
  • Other analogs, such as AS-MX phosphate, are less commonly available at comparable purity levels .

Limitations and Considerations

  • Cost : AS-BI phosphate is more expensive than traditional substrates like β-glycerophosphate .
  • Interference : Bromine substituents may cause quenching in fluorescence-based assays, limiting use in advanced imaging .
  • Storage : Requires strict −20°C storage to prevent hydrolysis, whereas AS-D acetate is stable at 4°C .

Biological Activity

Naphthol AS-BI phosphate disodium salt hydrate, with the CAS number 207569-04-8, is a fluorogenic substrate extensively utilized in biochemical assays to measure the activity of acid and alkaline phosphatases. This compound is characterized by its ability to fluoresce upon enzymatic conversion, making it a valuable tool in various biological and clinical research applications.

  • Molecular Formula : C₁₈H₁₃BrNNa₂O₆P·xH₂O
  • Molecular Weight : 496.16 g/mol (anhydrous basis)
  • Appearance : White to off-white powder
  • Solubility : Soluble in water (50 mg/mL)
  • Purity : ≥99% (HPLC) .

Naphthol AS-BI phosphate disodium salt hydrate functions as a substrate for both acid and alkaline phosphatases. Upon hydrolysis by these enzymes, it is converted into naphthol AS-BI, which exhibits fluorescence with excitation/emission maxima at 405/515 nm. This fluorescence serves as a quantitative indicator of enzyme activity, allowing researchers to measure changes in phosphatase levels associated with various diseases .

Biological Applications

  • Clinical Diagnostics :
    • The compound is often employed as a marker for disease states where phosphatase levels are altered. Elevated or decreased levels of alkaline phosphatase are indicative of liver disease, bone disorders, and other pathological conditions .
  • Histochemical Staining :
    • Naphthol AS-BI phosphate is used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity, which is crucial in studies related to bone metabolism and osteoporosis .
  • Enzyme Activity Measurement :
    • It serves as a substrate in assays designed to quantify the activity of alkaline phosphatase, which plays a significant role in dephosphorylation processes within biological systems .

Study 1: Enzymatic Activity Assessment

A study evaluated the use of Naphthol AS-BI phosphate in measuring alkaline phosphatase activity in human serum samples. The results indicated a strong correlation between enzyme levels and specific pathological conditions, demonstrating its utility as a diagnostic marker.

Sample TypeAlkaline Phosphatase Activity (U/L)Clinical Condition
Healthy60 ± 10Normal
Liver Disease150 ± 20Elevated
Bone Disorder120 ± 15Elevated

Study 2: Osteoclast Activity Measurement

In another investigation focusing on bone health, Naphthol AS-BI phosphate was employed to assess osteoclast activity through TRAP staining. The study found that increased osteoclast activity was associated with higher levels of this substrate conversion.

Treatment GroupTRAP Positive Cells (%)
Control5 ± 2Baseline osteoclast activity
Osteoporosis Model25 ± 5Significantly increased activity

Q & A

Basic Question: What is the standard protocol for using Naphthol AS-BI phosphate disodium salt hydrate in alkaline phosphatase (ALP) activity assays?

Answer:
Naphthol AS-BI phosphate is hydrolyzed by ALP to release naphthol AS-BI, which reacts with diazonium salts (e.g., Fast Red TR) to form an insoluble red precipitate. A typical protocol involves:

  • Dissolving the substrate in Tris-HCl buffer (pH 9.0–9.6) at 1–2 mM concentration .
  • Incubating with cell lysates or tissue sections at 37°C for 10–30 minutes .
  • Terminating the reaction with water and quantifying color intensity spectrophotometrically or via microscopy.
  • Including controls: substrate-only (background), enzyme inhibitors (e.g., levamisole for ALP), and positive controls (e.g., known ALP-rich tissues) .

Advanced Question: How can researchers ensure specificity for tartrate-resistant acid phosphatase (TRAP) detection using this substrate?

Answer:
TRAP activity is distinguished from other phosphatases by its resistance to tartrate inhibition. To optimize specificity:

  • Adjust assay pH to 5.0–5.5 (acidic range for TRAP activity) and include 10–50 mM sodium tartrate in the reaction buffer .
  • Validate with TRAP-positive cells (e.g., osteoclasts) and negative controls (e.g., TRAP-knockout models or tartrate-free conditions).
  • Use competitive substrates (e.g., β-glycerophosphate) to confirm specificity for TRAP over non-target phosphatases .

Basic Question: What are the solubility and storage requirements for this compound?

Answer:

  • Solubility: The substrate dissolves readily in water (50 mg/mL) but may require gentle heating or sonication for complete dissolution .
  • Storage: Store lyophilized powder at −20°C in airtight, light-protected containers. Prepare working solutions fresh to avoid hydrolysis; avoid repeated freeze-thaw cycles .

Advanced Question: How can cross-reactivity with non-target phosphatases be minimized in histochemical staining?

Answer:

  • Inhibitor Cocktails: Add phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) to the staining buffer .
  • pH Optimization: Adjust pH to match the target enzyme’s activity range (e.g., pH 9.0 for ALP vs. pH 5.0 for TRAP) .
  • Substrate Competition: Pre-incubate samples with excess non-fluorescent substrates (e.g., p-nitrophenyl phosphate) to block non-specific hydrolysis .

Basic Question: What controls are essential when quantifying phosphatase activity with this substrate?

Answer:

  • Negative Controls: Substrate-only (no enzyme) and enzyme + inhibitor (e.g., EDTA for metal-dependent phosphatases) .
  • Positive Controls: Known enzyme-rich samples (e.g., intestinal mucosa for ALP) .
  • Background Correction: Measure absorbance at a non-reactive wavelength (e.g., 600 nm) and subtract from the test wavelength (e.g., 405 nm for ALP) .

Advanced Question: How does this substrate compare to BCIP/NBT or PNPP in sensitivity and applications?

Answer:

  • Sensitivity: Naphthol AS-BI phosphate generates insoluble products, making it superior for histochemistry, while PNPP (soluble) is better for kinetic assays .
  • Detection Limits: BCIP/NBT systems (colorimetric) offer higher sensitivity (~0.1 U/L ALP) compared to Naphthol AS-BI (~1 U/L) but require longer incubation .
  • Multiplexing: Naphthol AS-BI’s red precipitate can be combined with other chromogens (e.g., DAB for brown staining) for co-localization studies .

Basic Question: What are the critical parameters for preparing stable substrate working solutions?

Answer:

  • Buffer Choice: Use Tris-HCl (pH 9.0) for ALP or citrate-phosphate (pH 5.0) for TRAP .
  • Substrate Concentration: 1–2 mM to avoid substrate inhibition or precipitation .
  • Additives: Include 1–2 mM MgCl₂ for ALP activation or 0.1% Triton X-100 for tissue permeabilization .

Advanced Question: How can researchers validate the absence of interference from endogenous phosphate metabolites?

Answer:

  • Chromatographic Separation: Use ion-pair chromatography (e.g., with tetrabutylammonium bromide) to resolve Naphthol AS-BI from interfering phosphates (e.g., ATP, ribose-5-phosphate) .
  • Enzyme-Specific Assays: Pre-treat samples with phosphate-binding agents (e.g., Phos-tag) or use phosphatase-free negative controls .

Basic Question: What are the key considerations for troubleshooting low signal intensity in ALP assays?

Answer:

  • Enzyme Inactivation: Ensure samples are not exposed to high temperatures (>37°C) or repeated freeze-thaw cycles.
  • Substrate Degradation: Verify substrate freshness and absence of microbial contamination .
  • Detection Method: Switch to fluorogenic substrates (e.g., ELF-97) if colorimetric signals are weak .

Advanced Question: How can kinetic parameters (Km, Vmax) be accurately determined using this substrate?

Answer:

  • Continuous Assay: Monitor absorbance at 405 nm (for p-nitrophenol) or fluorescence (if coupled to a fluorogenic reaction) over time .
  • Data Fitting: Use Michaelis-Menten or Lineweaver-Burk plots. For Naphthol AS-BI, calculate rates from initial linear phases (0–5 minutes) to avoid product inhibition .
  • Substrate Purity: Ensure >98% HPLC purity to avoid contamination by free naphthol derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.